molecular formula C11H8F3N3O2 B5499401 1-[2-(trifluoromethyl)benzyl]-1H-1,2,3-triazole-4-carboxylic acid

1-[2-(trifluoromethyl)benzyl]-1H-1,2,3-triazole-4-carboxylic acid

Cat. No.: B5499401
M. Wt: 271.19 g/mol
InChI Key: XFTGAFUFSRGGPI-UHFFFAOYSA-N
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Description

1-[2-(trifluoromethyl)benzyl]-1H-1,2,3-triazole-4-carboxylic acid is a useful research compound. Its molecular formula is C11H8F3N3O2 and its molecular weight is 271.19 g/mol. The purity is usually 95%.
The exact mass of the compound this compound is 271.05686099 g/mol and the complexity rating of the compound is 338. The storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Scientific Research Applications

Antimicrobial Activity

1-[2-(trifluoromethyl)benzyl]-1H-1,2,3-triazole-4-carboxylic acid and its derivatives have been synthesized and characterized for their antimicrobial activity. These compounds have shown potential in fighting against microbial infections (Holla, Mahalinga, Karthikeyan, Poojary, Akberali, & Kumari, 2005).

Synthesis of Fluoroalkylated Triazoles

The compound and its variants have been used in the synthesis of 5-fluoroalkylated 1H-1,2,3-triazoles. These have applications in creating novel molecular structures, potentially useful in various chemical processes (Peng & Zhu, 2003).

Catalysis and Material Chemistry

It plays a role in catalysis and material chemistry. For example, its derivatives have been used in synthesizing ruthenium complexes for catalytic oxidation and hydrogenation reactions (Saleem, Rao, Kumar, Mukherjee, & Singh, 2013).

Triazole-Based Scaffolds in Drug Discovery

The synthesis of triazole-based scaffolds is essential in drug discovery. The 5-amino-1,2,3-triazole-4-carboxylic acid, a related compound, is crucial in creating collections of peptidomimetics or biologically active compounds, showing the wide applicability of this chemical class in medicinal chemistry (Ferrini, Chandanshive, Lena, Comes Franchini, Giannini, Tafi, & Taddei, 2015).

Crystal and Molecular Structure Analysis

The compound and its derivatives are also studied for their crystal and molecular structures, which is vital in understanding their chemical behavior and potential applications in various fields, such as materials science (Boechat et al., 2010).

Corrosion Inhibition

Interestingly, some derivatives of this compound have been synthesized and tested for their corrosion inhibition efficiency on carbon steel, indicating its potential application in industrial settings for protecting metals (Insani, Wahyuningrum, & Bundjali, 2015).

Mechanism of Action

The mechanism of action of triazole compounds is largely due to their ability to interact with a variety of enzymes and receptors in the biological system . This interaction can lead to a broad range of biological activities.

Future Directions

Given the wide range of biological activities exhibited by triazole compounds, there is significant interest in developing new classes of drugs based on these compounds . Future research will likely focus on the synthesis of new triazole derivatives and the exploration of their potential therapeutic applications .

Properties

IUPAC Name

1-[[2-(trifluoromethyl)phenyl]methyl]triazole-4-carboxylic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H8F3N3O2/c12-11(13,14)8-4-2-1-3-7(8)5-17-6-9(10(18)19)15-16-17/h1-4,6H,5H2,(H,18,19)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XFTGAFUFSRGGPI-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C(=C1)CN2C=C(N=N2)C(=O)O)C(F)(F)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H8F3N3O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

271.19 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
1-[2-(trifluoromethyl)benzyl]-1H-1,2,3-triazole-4-carboxylic acid
Reactant of Route 2
1-[2-(trifluoromethyl)benzyl]-1H-1,2,3-triazole-4-carboxylic acid
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1-[2-(trifluoromethyl)benzyl]-1H-1,2,3-triazole-4-carboxylic acid
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1-[2-(trifluoromethyl)benzyl]-1H-1,2,3-triazole-4-carboxylic acid
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1-[2-(trifluoromethyl)benzyl]-1H-1,2,3-triazole-4-carboxylic acid
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1-[2-(trifluoromethyl)benzyl]-1H-1,2,3-triazole-4-carboxylic acid

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